molecular formula C13H20INO2 B018025 2,4-Dimethoxy-N,N-dimethyl-5-iodo(122I)-phenylisopropylamine CAS No. 102145-23-3

2,4-Dimethoxy-N,N-dimethyl-5-iodo(122I)-phenylisopropylamine

Cat. No.: B018025
CAS No.: 102145-23-3
M. Wt: 344.21 g/mol
InChI Key: KPKWCRULTSDQEM-ZUJJTKKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 is a chemical compound with the molecular formula C13H20INO2 and a molecular weight of 344.211 g/mol This compound is known for its unique structure, which includes an iodine atom attached to a phenyl ring substituted with two methoxy groups and an isopropylamine moiety

Preparation Methods

The synthesis of 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 typically involves the iodination of a precursor compound followed by the introduction of the isopropylamine group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the iodine atom.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122, particularly due to the presence of the iodine atom, which imparts distinct chemical and physical properties.

Properties

CAS No.

102145-23-3

Molecular Formula

C13H20INO2

Molecular Weight

344.21 g/mol

IUPAC Name

1-(5-(122I)iodanyl-2,4-dimethoxyphenyl)-N,N-dimethylpropan-2-amine

InChI

InChI=1S/C13H20INO2/c1-9(15(2)3)6-10-7-11(14)13(17-5)8-12(10)16-4/h7-9H,6H2,1-5H3/i14-5

InChI Key

KPKWCRULTSDQEM-ZUJJTKKXSA-N

SMILES

CC(CC1=CC(=C(C=C1OC)OC)I)N(C)C

Isomeric SMILES

CC(CC1=CC(=C(C=C1OC)OC)[122I])N(C)C

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)OC)I)N(C)C

Synonyms

2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine, 5-I(122)-labeled
5-I(122)-2,4-DNNA
5-I-2,4-DNNA

Origin of Product

United States

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